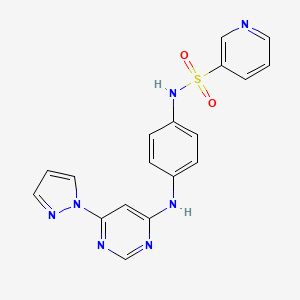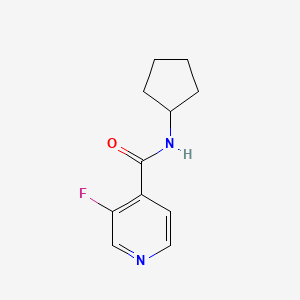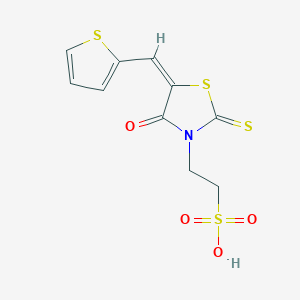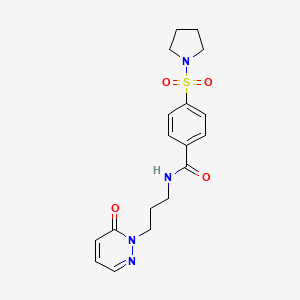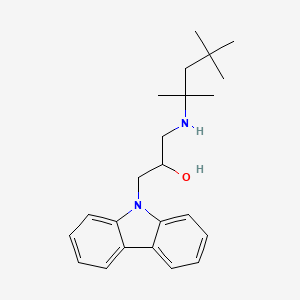
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol, also known as GSK3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK3β), a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ, which has been implicated in the pathogenesis of these diseases. In Alzheimer's disease, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to reduce the accumulation of amyloid beta plaques, a hallmark of the disease. In bipolar disorder, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to stabilize mood and reduce symptoms. In cancer, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to inhibit tumor growth and induce apoptosis.
Mechanism of Action
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol inhibits 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates and disrupts the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ by 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol has been shown to have various biochemical and physiological effects. These include the reduction of amyloid beta plaques in Alzheimer's disease, the stabilization of mood in bipolar disorder, and the inhibition of tumor growth in cancer. Additionally, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to promote the survival of neurons and enhance the proliferation of stem cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol in lab experiments include its high potency and specificity for 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ inhibition. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
For research on 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol include the development of more stable and soluble analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its effects on other signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.
Synthesis Methods
The synthesis of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol involves the reaction of 9H-carbazole-3-carbaldehyde with 2,4,4-trimethylpentan-2-amine in the presence of a reducing agent such as sodium borohydride. This method yields a high purity product with a yield of approximately 85%.
properties
IUPAC Name |
1-carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-22(2,3)16-23(4,5)24-14-17(26)15-25-20-12-8-6-10-18(20)19-11-7-9-13-21(19)25/h6-13,17,24,26H,14-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGJYPPSBOQDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804820.png)
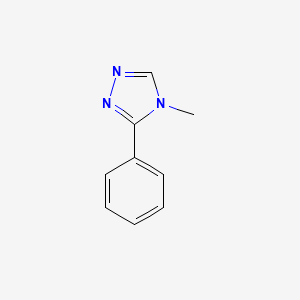
![N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2804824.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2804826.png)

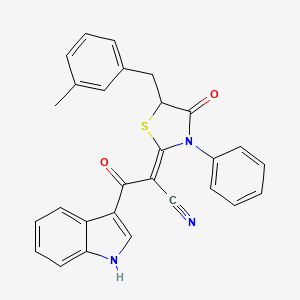
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2804832.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)
